

# CAS number 4107-62-4 chemical properties

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## Compound of Interest

Compound Name: Methyl 3-cyanopropionate

Cat. No.: B043914

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An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile

A Note on CAS Number 4107-62-4: The CAS number initially provided, 4107-62-4, corresponds to Methyl 3-cyanopropionate. While a useful chemical intermediate, its properties are straightforward and may not fully align with the in-depth requirements of a technical guide for drug development professionals. This guide will instead focus on a more structurally complex and medically relevant scaffold, 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile, which is more likely to be of interest to the target audience.

## Introduction

The tetrahydrothiopyran moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its unique conformational properties and ability to engage in various non-covalent interactions make it an attractive building block for the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile, a key intermediate for the development of new chemical entities.

## Chemical and Physical Properties

4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is a white to off-white solid. Its core structure consists of a saturated six-membered sulfur-containing heterocycle, the tetrahydrothiopyran ring, substituted at the 4-position with both an aniline and a nitrile group. This geminal substitution pattern at a single carbon atom is a key structural feature that influences its reactivity and potential biological activity.

Property	Value	Source
Molecular Formula	C12H14N2S	N/A
Molecular Weight	218.32 g/mol	N/A
Appearance	White to off-white solid	N/A
Melting Point	138-142 °C	N/A
Solubility	Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.	N/A

The presence of the aniline group provides a site for hydrogen bonding and potential for modification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for chemical elaboration.

Caption: Chemical structure of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile.

## Synthesis

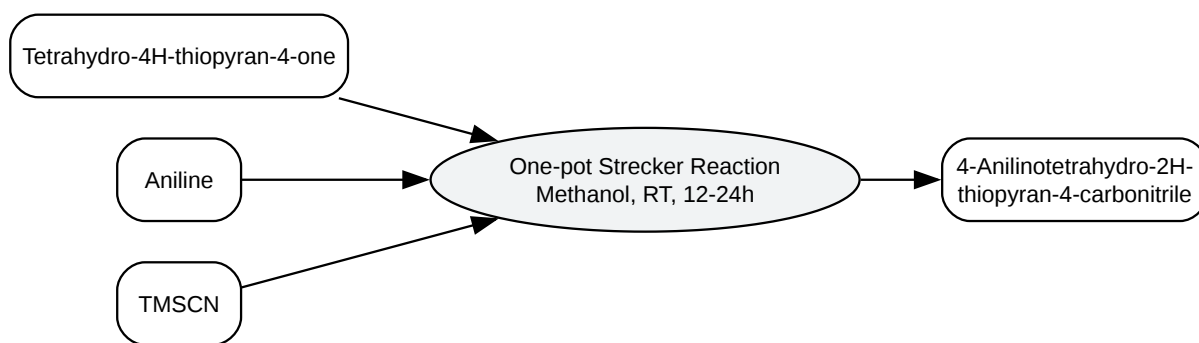
The most common and efficient synthesis of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is via a one-pot Strecker reaction. This method involves the reaction of tetrahydro-4H-thiopyran-4-one with aniline and a cyanide source, typically trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide.

## Experimental Protocol: One-Pot Strecker Synthesis

- **Reaction Setup:** To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add aniline (1.0-1.2 eq).
- **Cyanide Addition:** Slowly add trimethylsilyl cyanide (1.1-1.3 eq) to the reaction mixture at room temperature. If using an alkali metal cyanide, an acid catalyst such as acetic acid is typically required.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

- **Workup and Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.



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Caption: Synthetic pathway for 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile.

## Chemical Reactivity

The chemical reactivity of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is primarily dictated by the functional groups present: the aniline nitrogen, the nitrile group, and the tetrahydrothiopyran ring itself.

## Reactions of the Nitrile Group

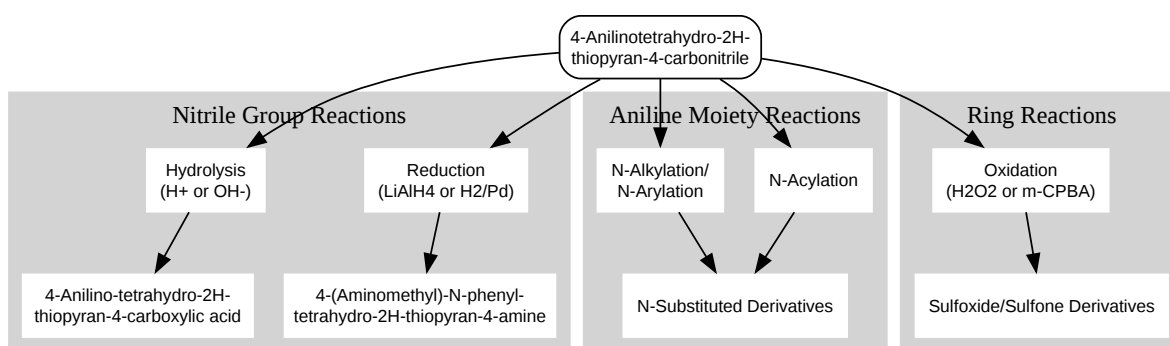
- **Hydrolysis:** The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-anilino-tetrahydro-2H-thiopyran-4-carboxylic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can serve as a handle for further derivatization, such as amide bond formation.
- **Reduction:** The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) or catalytic hydrogenation. This provides a route to 4-(aminomethyl)-N-phenyltetrahydro-2H-thiopyran-4-amine, a diamine with potential for creating more complex molecular architectures.

## Reactions of the Aniline Moiety

- N-Alkylation and N-Arylation: The secondary amine of the aniline group can undergo alkylation or arylation reactions to introduce substituents on the nitrogen atom.
- Acylation: The aniline nitrogen can be acylated with acyl chlorides or anhydrides to form the corresponding amides.

## Reactions of the Tetrahydrothiopyran Ring

- Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This modification can significantly alter the physicochemical properties of the molecule, including its polarity and hydrogen bonding capacity.



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Caption: Key chemical reactions of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile.

## Applications in Drug Development

The 4-anilinotetrahydro-2H-thiopyran-4-carbonitrile scaffold is a versatile starting material for the synthesis of a wide range of compounds with potential therapeutic applications. The ability

to modify the aniline, nitrile, and tetrahydrothiopyran moieties allows for the systematic exploration of chemical space to optimize biological activity.

- **Kinase Inhibitors:** The tetrahydrothiopyran ring can serve as a non-classical bioisostere for other cyclic systems commonly found in kinase inhibitors. The aniline group can be directed towards the hinge region of the kinase, a common binding motif.
- **GPCR Ligands:** The conformational flexibility of the tetrahydrothiopyran ring, coupled with the potential for introducing diverse substituents, makes this scaffold suitable for targeting G-protein coupled receptors.
- **Ion Channel Modulators:** The lipophilic nature of the tetrahydrothiopyran ring can facilitate penetration into the cell membrane, making it a promising core for the development of ion channel modulators.

## Conclusion

4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the diverse reactivity of its functional groups provide a robust platform for the generation of novel small molecules for drug discovery programs. A thorough understanding of its chemical properties is essential for researchers and scientists aiming to leverage this scaffold in the design and development of new therapeutic agents.

## References

Due to the specialized nature of this compound, specific literature references for 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile are not readily available in general chemical databases. The synthetic and reactivity principles described are based on well-established organic chemistry reactions and are broadly applicable to molecules containing similar functional groups. For specific applications and more detailed experimental procedures, a targeted search of chemical literature databases such as SciFinder, Reaxys, and Google Scholar is recommended, using the chemical name and structure as search queries.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)